molecular formula C11H19N3 B13068725 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13068725
M. Wt: 193.29 g/mol
InChI Key: GTWVZAPCZRFFHK-UHFFFAOYSA-N
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Description

1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that combines a cyclobutyl ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of a cyclobutyl ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(1-ethylcyclobutyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-3-11(5-4-6-11)8-14-7-9(2)10(12)13-14/h7H,3-6,8H2,1-2H3,(H2,12,13)

InChI Key

GTWVZAPCZRFFHK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CN2C=C(C(=N2)N)C

Origin of Product

United States

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